2-(tert-Butoxy)-4-methylpyridine

Synthetic Chemistry Medicinal Chemistry Quality Control

2-(tert-Butoxy)-4-methylpyridine (CAS 57883-15-5) is a pyridine derivative distinguished by a tert-butoxy group at the 2-position and a methyl group at the 4-position. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 57883-15-5
Cat. No. B1527101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butoxy)-4-methylpyridine
CAS57883-15-5
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)OC(C)(C)C
InChIInChI=1S/C10H15NO/c1-8-5-6-11-9(7-8)12-10(2,3)4/h5-7H,1-4H3
InChIKeyJXHLMXJCENWTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butoxy)-4-methylpyridine (CAS 57883-15-5) – Procuring a Pyridine Building Block


2-(tert-Butoxy)-4-methylpyridine (CAS 57883-15-5) is a pyridine derivative distinguished by a tert-butoxy group at the 2-position and a methyl group at the 4-position. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and organic synthesis. It is commercially available as a liquid with a typical purity of ≥98% . Its chemical identity and structure are established .

Why 2-(tert-Butoxy)-4-methylpyridine (CAS 57883-15-5) Is Not a Commodity Substitute


Direct substitution of 2-(tert-Butoxy)-4-methylpyridine with alternative pyridine derivatives is not straightforward due to its unique combination of a 2-tert-butoxy group and a 4-methyl substituent. The tert-butoxy group is a bulky, electron-donating group that acts as a masked hydroxyl or a labile protecting group in acidic media . The 4-methyl group provides additional steric and electronic influence. This specific substitution pattern confers a unique reactivity profile that differs significantly from unsubstituted pyridine or analogues bearing different substituents (e.g., 2-chloro-4-methylpyridine). As such, synthetic routes developed for this compound may not be transferable to other pyridines, and it must be sourced as a specific, well-characterized building block for reproducible results .

Quantitative Performance Metrics for Procuring 2-(tert-Butoxy)-4-methylpyridine (CAS 57883-15-5)


Certified Purity and Physical Form Data from Multiple Reputable Vendors

The compound is consistently supplied as a liquid with a specified purity of ≥98% across multiple established chemical vendors . A boiling point of 55°C at 1 mmHg is reported . This high purity ensures reliability as a synthetic building block.

Synthetic Chemistry Medicinal Chemistry Quality Control

Explicit Documentation as a Synthetic Intermediate in Patents

2-(tert-Butoxy)-4-methylpyridine is explicitly documented as a building block in the synthesis of more complex, patented compounds . For instance, it is referenced in patents concerning protein tyrosine kinase inhibitors [1] and Bruton's tyrosine kinase (Btk) inhibitors [2]. This documented use distinguishes it from similar pyridines lacking a clear trail in the patent literature.

Medicinal Chemistry Process Chemistry Intellectual Property

Procurement-Driven Application Scenarios for 2-(tert-Butoxy)-4-methylpyridine (CAS 57883-15-5)


Synthesis of Kinase Inhibitor Libraries

Based on its presence in patent literature related to protein tyrosine kinase and Btk inhibitors [1], 2-(tert-Butoxy)-4-methylpyridine is a rational choice for medicinal chemistry teams constructing focused libraries of kinase inhibitor candidates. Procuring this specific building block provides a direct link to known chemical space for these therapeutic targets [1].

Preparation of 2-Hydroxy-4-methylpyridine Derivatives

The 2-tert-butoxy group is a well-established protecting group for the hydroxyl functionality . Procuring 2-(tert-Butoxy)-4-methylpyridine provides a stable, readily handled starting material for the eventual deprotection to 2-hydroxy-4-methylpyridine derivatives, which are valuable synthons for further functionalization .

Cross-Coupling Partner for C–C Bond Formation

Pyridine derivatives are common substrates for Suzuki-Miyaura cross-coupling reactions [2]. While specific data for this compound is limited, its structure suggests it could serve as a coupling partner after appropriate functionalization (e.g., halogenation). Its use would be predicated on its availability in high purity to ensure clean reaction profiles and facilitate product purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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